Magnesium ionophore VI

概要

説明

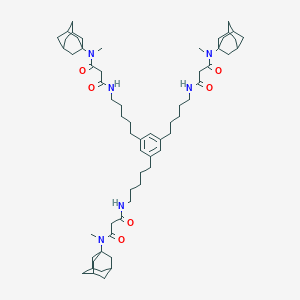

Magnesium ionophore VI, also known as 1,3,5-Tris[10-(1-adamantyl)-7,9-dioxo-6,10-diazaundecyl]benzene, is a synthetic ionophore used primarily for the selective detection of magnesium ions in various analytical applications. This compound is highly selective for magnesium ions over other cations, making it valuable in clinical and environmental monitoring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium ionophore VI involves multiple steps, starting with the preparation of the adamantyl-substituted intermediates. The key steps include:

Formation of Adamantyl Intermediates: The adamantyl groups are introduced through a series of reactions involving adamantane derivatives.

Coupling Reactions: The adamantyl intermediates are then coupled with benzene derivatives through amide bond formation.

Final Assembly: The final product is assembled through a series of condensation reactions, resulting in the formation of the trisubstituted benzene core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.

化学反応の分析

Types of Reactions

Magnesium ionophore VI primarily undergoes complexation reactions with magnesium ions. These reactions are characterized by the formation of stable complexes between the ionophore and the magnesium ions.

Common Reagents and Conditions

Reagents: Common reagents used in the reactions include magnesium salts such as magnesium chloride and magnesium sulfate.

Conditions: The reactions are typically carried out in aqueous or organic solvents under controlled pH conditions to ensure optimal complexation.

Major Products

The major product of these reactions is the magnesium-ionophore complex, which is highly stable and can be detected using various analytical techniques such as potentiometry and spectrophotometry.

科学的研究の応用

Ion-Selective Electrodes (ISEs)

Magnesium ionophore VI is primarily used in the development of ion-selective electrodes for measuring magnesium concentrations. These electrodes are essential in various applications, including:

- Clinical Diagnostics : ISEs equipped with this compound enable the accurate measurement of ionized magnesium levels in blood, serum, and plasma. This is crucial for diagnosing conditions related to magnesium deficiency, such as hypomagnesemia, which can lead to symptoms like nausea and bone density abnormalities .

- Environmental Monitoring : The compound's selectivity for magnesium over other cations makes it suitable for monitoring magnesium levels in water treatment facilities, ensuring water quality for residential and commercial use .

Table 1: Performance Characteristics of this compound in ISEs

| Parameter | Value |

|---|---|

| Selectivity (log Mg/Ca) | -2.9 |

| Selectivity (log Mg/Na) | 8.48 ± 0.98 |

| Lipophilicity (log P) | 8.48 ± 0.98 |

Biological Research

In biological studies, this compound has been employed to investigate ion transport mechanisms in animal tissues. Notably:

- Transport Studies : Research using the Scanning Ion-Selective Electrode Technique (SIET) has demonstrated that this compound is effective in studying Mg²⁺ transport in the intestines of teleost fish. This method provides insights into the mechanisms of ion transport across cell membranes .

- Case Study : In a recent study, the application of this compound revealed significant differences in Mg²⁺ transport rates under various experimental conditions, highlighting its utility for exploring physiological processes involving magnesium .

Clinical Applications

This compound has shown promise in clinical settings:

- Pilot Studies : Recent pilot studies have assessed the acute bioavailability of magnesium supplements using this ionophore. Results indicated that this compound could enhance the measurement accuracy of intracellular magnesium levels compared to traditional methods .

- Therapeutic Monitoring : The ability to accurately measure ionized magnesium concentrations can aid healthcare professionals in monitoring patients undergoing treatment for conditions related to magnesium imbalances.

Environmental Applications

The selectivity of this compound extends to environmental applications:

作用機序

Magnesium ionophore VI functions by selectively binding to magnesium ions through its adamantyl-substituted benzene core. The ionophore forms a stable complex with the magnesium ions, facilitating their detection and quantification. The molecular targets include magnesium ions, and the pathways involved are primarily related to ion transport and complexation.

類似化合物との比較

Similar Compounds

Magnesium ionophore I: A neutral synthetic ionophore used for magnesium-selective electrodes.

Magnesium ionophore III:

Magnesium ionophore IV: Another synthetic ionophore with high selectivity for magnesium ions.

Uniqueness

Magnesium ionophore VI is unique due to its high selectivity for magnesium ions over other cations, making it particularly valuable in applications requiring precise magnesium detection. Its adamantyl-substituted structure provides enhanced stability and selectivity compared to other ionophores.

生物活性

Magnesium ionophore VI, also known as ETH 5506, is a lipophilic compound that selectively transports magnesium ions (Mg²⁺) across biological membranes. This compound has garnered attention in various fields, including pharmacology, environmental science, and biomedical research, due to its unique properties and biological activities.

- Molecular Formula : C63H96N6O6

- Molecular Weight : 1033.50 g/mol

- Log P (Partition Coefficient) : Approximately 8.5, indicating its lipophilicity and suitability for membrane transport .

Magnesium ionophores function by facilitating the transport of magnesium ions across lipid membranes. The mechanism involves the formation of a complex between the ionophore and magnesium ions, which allows the ions to diffuse through the hydrophobic membrane environment. This process is crucial for maintaining cellular magnesium homeostasis and influencing various physiological processes.

Selectivity and Binding Affinity

This compound exhibits high selectivity for Mg²⁺ over other cations such as calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺). The selectivity constants for this compound are as follows:

| Ion Pair | Log K (Selectivity Constant) |

|---|---|

| Mg²⁺/Ca²⁺ | -2.5 |

| Mg²⁺/Na⁺ | -3.2 |

| Mg²⁺/K⁺ | -1.5 |

These values indicate a strong preference for magnesium ions, which is essential in applications requiring precise magnesium measurements .

Pharmacological Applications

- Cardiovascular Health : Magnesium plays a vital role in cardiovascular function. Magnesium ionophores can enhance cellular magnesium levels, potentially benefiting conditions such as hypertension and arrhythmias .

- Cellular Metabolism : By facilitating magnesium transport, these ionophores influence ATP production and enzymatic reactions dependent on magnesium, thus impacting overall cellular metabolism .

- Neuroprotective Effects : Studies suggest that maintaining adequate intracellular magnesium levels may protect against neurodegenerative diseases by modulating excitotoxicity and oxidative stress .

Study on Selectivity in Ion-Selective Electrodes (ISEs)

A study evaluated the performance of this compound in ISEs designed to measure magnesium concentrations in biological fluids. The results demonstrated that electrodes incorporating this ionophore achieved significant selectivity over competing cations, allowing for accurate measurements of ionized magnesium levels in serum samples:

- Electrode Performance : Achieved a discrimination factor of up to 8 against calcium ions.

- Clinical Relevance : Enhanced detection capabilities for diagnosing hypomagnesemia-related conditions .

Environmental Applications

Research has explored the use of magnesium ionophores for extracting trace amounts of heavy metals from environmental samples. The ability to selectively bind magnesium ions has been leveraged to develop methods for monitoring and remediating contaminated water sources:

特性

IUPAC Name |

N'-(1-adamantyl)-N-[5-[3,5-bis[5-[[3-[1-adamantyl(methyl)amino]-3-oxopropanoyl]amino]pentyl]phenyl]pentyl]-N'-methylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H96N6O6/c1-67(61-34-46-22-47(35-61)24-48(23-46)36-61)58(73)31-55(70)64-16-10-4-7-13-43-19-44(14-8-5-11-17-65-56(71)32-59(74)68(2)62-37-49-25-50(38-62)27-51(26-49)39-62)21-45(20-43)15-9-6-12-18-66-57(72)33-60(75)69(3)63-40-52-28-53(41-63)30-54(29-52)42-63/h19-21,46-54H,4-18,22-42H2,1-3H3,(H,64,70)(H,65,71)(H,66,72) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMHCQNFQKBJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC(=O)NCCCCCC1=CC(=CC(=C1)CCCCCNC(=O)CC(=O)N(C)C23CC4CC(C2)CC(C4)C3)CCCCCNC(=O)CC(=O)N(C)C56CC7CC(C5)CC(C7)C6)C89CC1CC(C8)CC(C1)C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H96N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395137 | |

| Record name | Magnesium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1033.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151058-38-7 | |

| Record name | Magnesium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that Magnesium Ionophore II has limited selectivity and recommends using Magnesium Ionophore VI for future studies. What advantages does this compound offer over Magnesium Ionophore II in studying magnesium transport?

A1: While the research paper [] doesn't provide specific details about this compound's properties, it highlights a crucial limitation of Magnesium Ionophore II: its limited selectivity. This means that Magnesium Ionophore II likely binds to and transports other ions besides magnesium, which can confound results, especially in a complex system like the fish gut with varying ion concentrations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。